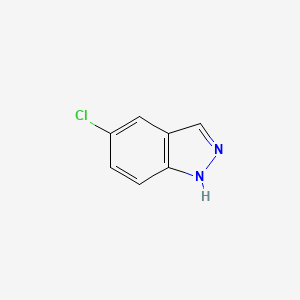

5-Chloro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNCILPDWNBPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220091 | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-26-0 | |

| Record name | 5-Chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-indazole is a halogenated derivative of indazole, a bicyclic heterocyclic aromatic organic compound. It serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1][2] An understanding of its physicochemical properties is paramount for its application in drug design, development, and formulation. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a conceptual framework of its potential biological interactions.

Core Physicochemical Properties

The physicochemical properties of this compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | [1][2][3][4] |

| Molecular Weight | 152.58 g/mol | [1][3][5] |

| Appearance | Pale yellow or white to off-white crystalline solid | [1][2] |

| Melting Point | Not definitively reported for the pure compound. A derivative, 3-(...)-5-chloro-1H-indazole, has a reported melting point of 138-141 °C. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Sparingly soluble in water. | [1][2] |

| pKa (Predicted) | 12.81 ± 0.40 | [1][2] |

| LogP (Computed) | 2.8 | [5] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property for characterization and purity assessment.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).[6]

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, to ensure uniform temperature distribution.[7]

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound.[6]

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the liquid sample of this compound (if in liquid form) and boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the distillation head.[8]

-

Heating: The flask is heated gently.[8]

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[8]

Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of this compound.

Determination of Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is a crucial parameter for predicting the lipophilicity and membrane permeability of a drug molecule.[9][10]

Methodology: Shake-Flask Method

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[11]

-

Sample Preparation: A known amount of this compound is dissolved in the n-octanol phase.[9]

-

Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of the water phase in a flask. The flask is then shaken until equilibrium is reached.[9]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[12]

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]

Logical Relationship for LogP Calculation

Caption: Logical flow for the calculation of LogP.

Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][14] While the specific molecular targets of this compound are not extensively characterized, preliminary studies suggest its interaction with the serotonergic system. It has been reported to exhibit serotoninergic activity and potent cerebral effects in animal models.[15] Furthermore, it serves as a precursor for compounds with 5-HT3 receptor antagonist activity.[16]

The 5-HT3 receptor is a ligand-gated ion channel. Antagonism of this receptor is a well-established mechanism for the prevention of nausea and vomiting, particularly that induced by chemotherapy.[16]

Conceptual Signaling Pathway of a this compound-based 5-HT3 Antagonist

Caption: Conceptual diagram of a this compound derivative acting as a 5-HT3 receptor antagonist.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. This guide has provided a summary of its key physicochemical properties and detailed experimental protocols for their determination. While further research is needed to fully elucidate its biological mechanism of action, its role as a scaffold for serotonergic agents highlights its therapeutic potential. The information presented herein serves as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the indazole core.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Page loading... [guidechem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. acdlabs.com [acdlabs.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. 4.4. LogP measurements [bio-protocol.org]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | CymitQuimica [cymitquimica.com]

- 16. Page loading... [guidechem.com]

An In-depth Technical Guide to 5-Chloro-1H-indazole (CAS: 698-26-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-indazole is a halogenated aromatic heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules, demonstrating a range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its emerging role as a kinase inhibitor, with a focus on its interaction with the PI3K/Akt/mTOR signaling pathway.

Chemical and Physical Properties

This compound, with the CAS number 698-26-0, is a pale yellow solid.[1] It is sparingly soluble in water but serves as a versatile building block in organic synthesis, particularly for the development of pharmaceutical compounds.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 698-26-0 | [1][2] |

| Molecular Formula | C₇H₅ClN₂ | [1][2][3][4] |

| Molecular Weight | 152.58 g/mol | [1][2][3][5] |

| Appearance | White to off-white or pale yellow crystalline powder/solid | [1] |

| IUPAC Name | This compound | [3] |

| Melting Point | 109-112 °C | [6] |

| pKa | 12.81 ± 0.40 (Predicted) | [1] |

| XLogP3-AA | 2.8 | [3] |

| Topological Polar Surface Area | 28.7 Ų | [3] |

| InChI | InChI=1S/C7H5ClN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | [1][3] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C=NN2 | [1][2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted phenylhydrazine derivative. Below is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis from 2-Chloro-4-nitroaniline

This protocol outlines a two-step synthesis starting from 2-chloro-4-nitroaniline, proceeding through a diazotization and reduction followed by cyclization.

Step 1: Synthesis of 4-Chloro-2-nitrophenylhydrazine

-

Diazotization: Dissolve 2-chloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline solution, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0°C.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10°C.

-

After the addition is complete, continue stirring for 2-3 hours at room temperature.

-

Filter the resulting precipitate, wash with a small amount of cold water, and then with a saturated sodium bicarbonate solution to neutralize excess acid.

-

The crude 4-chloro-2-nitrophenylhydrazine is then washed with water and dried under vacuum.

Step 2: Cyclization to this compound

-

Reflux the crude 4-chloro-2-nitrophenylhydrazine in a suitable high-boiling solvent such as ethanol or acetic acid for several hours. The cyclization can be promoted by the addition of a base like sodium acetate.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.[7]

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Biological Activity

Indazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[8] this compound, in particular, serves as a crucial intermediate for the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[1][9]

Role as a Kinase Inhibitor

A significant area of research for indazole derivatives is their activity as protein kinase inhibitors.[10][11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been investigated as inhibitors of various kinases, with a particular focus on the PI3K/Akt/mTOR pathway.

A study on 5-arylamino-6-chloro-1H-indazole-4,7-diones, which are derivatives of this compound, demonstrated potent inhibitory activity against protein kinase B (Akt).[12] This suggests that the 5-chloroindazole scaffold is a promising starting point for the development of novel Akt inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13][14][15] Aberrant activation of this pathway is frequently observed in various human cancers, making it an attractive target for cancer therapy.[14]

Inhibitors targeting key components of this pathway, such as PI3K, Akt, and mTOR, have shown significant promise in preclinical and clinical studies.[14][16] The ability of this compound derivatives to inhibit Akt suggests their potential to modulate this critical cancer-related signaling pathway.

Caption: Indazole derivatives inhibit the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Further Derivatization

This compound is a versatile starting material for the synthesis of a wide array of derivatives. Common reactions include N-alkylation, N-arylation, and Suzuki coupling to introduce substituents at various positions of the indazole ring.

Suzuki Coupling Reaction

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. A general protocol for the Suzuki coupling of a bromo-indazole derivative (as an example) is provided below. This can be adapted for this compound, though chloro-derivatives are generally less reactive than their bromo- counterparts and may require more stringent reaction conditions or specific catalyst systems.

-

Reaction Setup: In a reaction vessel, combine the 5-bromo-1H-indazole derivative (1 equivalent), the desired boronic acid or boronic ester (1.5-2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Conditions: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-120°C with stirring.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10][17][18][19][20]

Safety and Handling

This compound is classified as harmful if swallowed (H302).[3][5] It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the development of new therapeutic agents. Its utility as a synthetic building block, combined with the demonstrated biological activity of its derivatives as kinase inhibitors, particularly within the PI3K/Akt/mTOR pathway, makes it a compound of high interest for researchers in medicinal chemistry and oncology. Further exploration of its structure-activity relationships and the development of efficient and scalable synthetic routes will continue to be important areas of research.

References

- 1. Page loading... [guidechem.com]

- 2. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 5-Chloro-1H-indazole. This compound is a significant building block in medicinal chemistry, exhibiting a range of biological activities.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₅ClN₂, is a heterocyclic aromatic compound.[1][2] Its structure consists of a bicyclic system where a pyrazole ring is fused to a chlorobenzene ring. The molecular weight of this compound is 152.58 g/mol .[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [2][3] |

| CAS Number | 698-26-0 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 118-120 °C | [4] |

| Topological Polar Surface Area | 28.7 Ų | [3] |

| Complexity | 129 | [3] |

Molecular Visualization

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of atoms and the fused ring system.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene and pyrazole rings. The NH proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the chlorine (C5) will be significantly influenced by the halogen's electronegativity. Aromatic carbons generally resonate in the δ 110-150 ppm range.

| Data Type | Expected Chemical Shift Ranges (ppm) |

| ¹H NMR | Aromatic Protons: 7.0 - 8.5, NH Proton: >10 (broad) |

| ¹³C NMR | Aromatic/Heteroaromatic Carbons: 110 - 150 |

Note: Specific chemical shifts and coupling constants can be found in spectral databases such as SpectraBase.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (medium, sharp) |

| Aromatic C-H Stretch | 3000 - 3100 (medium) |

| C=C Stretch (Aromatic) | 1450 - 1600 (medium) |

| C-N Stretch | 1000 - 1350 (medium) |

| C-Cl Stretch | 600 - 800 (strong) |

Note: A representative FTIR spectrum can be viewed on SpectraBase.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Ion | m/z |

| Molecular Ion [M]⁺ | 152 |

| [M+2]⁺ (due to ³⁷Cl isotope) | 154 |

| Major Fragments | 125, 89 |

Note: The fragmentation pattern is influenced by the stability of the resulting ions. GC-MS data is available in the NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to indazole derivatives have been reported. A common method for the synthesis of substituted indazoles is the diazotization and cyclization of an appropriate aniline derivative. The following is a plausible protocol for the synthesis of this compound, adapted from general procedures for similar compounds.

Materials:

-

4-Chloro-2-methylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Stannous chloride (SnCl₂) or other suitable reducing agent

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Diazotization:

-

Dissolve 4-chloro-2-methylaniline in a suitable solvent such as aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for a specified time to ensure complete formation of the diazonium salt.

-

-

Cyclization:

-

To the cold diazonium salt solution, add a reducing agent such as a solution of stannous chloride in concentrated HCl.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a base, such as sodium bicarbonate solution, until it is slightly alkaline.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, and MS) and by measuring its melting point.

Biological Significance and Applications

Indazole and its derivatives, including this compound, are recognized for their wide range of pharmacological activities. They are considered bioisosteres of indoles and have attracted significant attention in drug discovery.[3] Reported biological activities include anti-inflammatory, antimicrobial, and anticancer properties.[1] This makes this compound a valuable scaffold for the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and synthesis of this compound. The information presented, including spectroscopic data and a general synthetic protocol, serves as a foundational resource for researchers and professionals in the field of medicinal chemistry. The diverse biological activities associated with the indazole core highlight the potential of this compound as a key intermediate in the design and development of new pharmaceuticals.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 5-Chloro-1H-indazole

This compound is a solid, crystalline compound with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1][2] Its structure, characterized by an indazole ring substituted with a chlorine atom, influences its polarity and, consequently, its solubility in different organic solvents. The compound is noted to be sparingly soluble in water.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been published. To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3][4] This protocol outlines the necessary steps to accurately measure the solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator[4]

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector, or a UV-Vis spectrophotometer.[3][5]

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Dispense a precise volume of each organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[3][4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis (using HPLC/UPLC):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC/UPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the diluted sample solutions and record their peak areas.

-

Calculation: Determine the concentration of this compound in the diluted samples using the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

3. Data Reporting:

- Record the solubility in mg/mL and mol/L.

- Specify the temperature at which the solubility was determined.

- Detail the analytical method used for concentration measurement.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 5-Chloro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-1H-indazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. This information is crucial for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the N-H proton of the indazole ring. The electron-withdrawing effect of the chlorine atom at the C5 position influences the chemical shifts of the protons on the benzene ring.

| Proton | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Coupling Constant (J) Hz (Estimated) |

| H-1 (N-H) | ~13.0 | Broad Singlet | - |

| H-3 | ~8.1 | Singlet | - |

| H-4 | ~7.7 | Doublet | ~9.0 |

| H-6 | ~7.3 | Doublet of Doublets | ~9.0, ~2.0 |

| H-7 | ~7.5 | Doublet | ~2.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The values presented are estimated based on data from similar indazole derivatives.

¹³C NMR (Carbon-13 NMR)

In the ¹³C NMR spectrum, the carbon atoms of the this compound ring resonate at distinct chemical shifts. The carbon atom directly attached to the chlorine atom (C-5) shows a characteristic shift.

| Carbon | Chemical Shift (δ) ppm (Estimated) |

| C-3 | ~135 |

| C-3a | ~140 |

| C-4 | ~122 |

| C-5 | ~128 |

| C-6 | ~123 |

| C-7 | ~111 |

| C-7a | ~125 |

Note: These values are estimations based on spectral data of analogous compounds and can vary with experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically recorded as a KBr pellet, displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 | N-H Stretch | Medium |

| ~1620 | C=N Stretch | Medium |

| ~1500, ~1470 | Aromatic C=C Stretch | Strong |

| ~1100 | C-Cl Stretch | Strong |

| ~880, ~820 | C-H Bending (out-of-plane) | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, confirming its elemental composition. The molecular formula is C₇H₅ClN₂ with a molecular weight of approximately 152.58 g/mol .[1][2]

| m/z | Relative Intensity | Assignment |

| 154 | ~33% of M+ | [M+2]⁺ (³⁷Cl isotope) |

| 152 | 100% (Base Peak) | [M]⁺ (³⁵Cl isotope)[1] |

| 117 | Moderate | [M-Cl]⁺ |

| 90 | Moderate | [M-Cl-HCN]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution is then filtered into a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: A temperature gradient is used, for example, starting at 50°C and ramping to 280°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows.

References

discovery and history of 5-Chloro-1H-indazole

An In-depth Technical Guide to 5-Chloro-1H-indazole: Discovery, Synthesis, and Applications

Introduction

This compound is an aromatic, heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a chlorine atom substituted at the 5-position.[1][2] As a derivative of indazole, it is considered a bioisostere of indole, a common motif in biologically active molecules.[3] This structural similarity allows indazole-containing compounds to interact with biological targets typically addressed by indole derivatives, often with modified or improved pharmacological profiles.[4] this compound serves as a crucial building block and intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1] The indazole scaffold is present in numerous therapeutic compounds, exhibiting a wide range of biological activities including anti-inflammatory, anti-tumor, antimicrobial, and anti-HIV properties.[3][5][6]

Historical Context and Discovery

Physicochemical and Spectroscopic Data

The structural and physicochemical properties of this compound have been well-characterized. This data is fundamental for its identification, purification, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | [1][2][8] |

| Molecular Weight | 152.58 g/mol | [2][9] |

| CAS Number | 698-26-0 | [1][10] |

| Appearance | Pale yellow or white to off-white solid | [1] |

| Melting Point | 140 °C | [9] |

| pKa | 12.81 ± 0.40 (Predicted) | [1] |

| XLogP3 | 2.8 | [2] |

Spectroscopic Data

| Technique | Key Data Points | Source |

| ¹H NMR | Spectra available, showing characteristic aromatic proton signals. | [2][11] |

| ¹³C NMR | Spectra available for structural confirmation. | [2][11] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 152; m/z 2nd Highest: 154; m/z 3rd Highest: 125 | [2] |

| Infrared (IR) Spectroscopy | Spectra available, typically measured as KBr wafer. | [9][12] |

Key Synthesis Methodologies

The synthesis of indazole derivatives is a well-established field, with several classic and modern methods available. The preparation of chloro-substituted indazoles often involves cyclization reactions of appropriately substituted aniline precursors.

Logical Workflow for a General Synthesis

References

- 1. Page loading... [guidechem.com]

- 2. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. caribjscitech.com [caribjscitech.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 5-CHLORO (1H)INDAZOLE | 698-26-0 [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

The Biological Versatility of 5-Chloro-1H-indazole: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Anticancer, Anti-inflammatory, and Antimicrobial Activities of 5-Chloro-1H-indazole and Its Derivatives

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a chlorine atom at the 5-position of the indazole ring creates the this compound core, a key building block for a diverse range of pharmacologically active molecules.[2] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.[3]

Kinase Inhibition

The indazole nucleus is a core component of several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[4] Derivatives of this compound have been investigated as inhibitors of various kinases, including Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in a signaling pathway often dysregulated in cancer.[5]

Quantitative Data: Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | MAPK1 | - | - | [5] |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | MAPK1 | - | - | [5] |

Note: While specific IC50 values were not provided in the abstract, the study reported strong binding affinities for these compounds to MAPK1, suggesting potent inhibitory activity.[5]

Antiproliferative Activity

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The antiproliferative activity is typically assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Data: Antiproliferative Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 6o (a 1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [6] |

| Compound 5k (a 1H-indazole-3-amine derivative) | Hep-G2 (Hepatoma) | 3.32 | [6] |

| Indazol-pyrimidine derivative 4f | MCF-7 (Breast Cancer) | 1.629 | [7] |

| Indazol-pyrimidine derivative 4i | MCF-7 (Breast Cancer) | 1.841 | [7] |

| Indazol-pyrimidine derivative 4a | MCF-7 (Breast Cancer) | 2.958 | [7] |

| Indazol-pyrimidine derivative 4i | A549 (Lung Cancer) | 2.305 | [7] |

| Indazol-pyrimidine derivative 4a | A549 (Lung Cancer) | 3.304 | [7] |

Note: The compounds listed are derivatives of the broader indazole class, with substitutions at various positions. Compound 6o is noted as a derivative starting from 5-bromo-1H-indazol-3-amine, indicating a halogen at the 5-position is a key starting point.[6]

Mechanism of Action: Induction of Apoptosis

Several indazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the modulation of key proteins in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-1H-indazole: A Bioisosteric Master Key in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of 5-Chloro-1H-indazole as a Bioisostere of Indole.

Introduction

In the intricate landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical and chemical properties, stands as a cornerstone of rational drug design. Among the various bioisosteric scaffolds, 1H-indazole has emerged as a highly effective surrogate for the indole nucleus, a privileged structure in numerous biologically active molecules. This guide focuses specifically on the this compound moiety, a halogenated analogue that has garnered significant attention for its ability to confer advantageous properties upon drug candidates, particularly in the realm of oncology. The introduction of a chlorine atom at the 5-position can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and target engagement, often leading to enhanced potency and a more favorable drug-like profile.[1][2][3] This guide will provide a comprehensive overview of the synthesis, biological evaluation, and strategic application of this compound as an indole bioisostere, with a focus on its role in the development of kinase inhibitors targeting critical cancer signaling pathways.

Physicochemical Properties and Rationale for Bioisosteric Replacement

The successful application of this compound as an indole bioisostere is rooted in its unique combination of physicochemical properties. Like indole, the indazole ring system is a 10π electron aromatic heterocycle.[4] However, the relocation of a nitrogen atom from the 1-position in indole to the 2-position in indazole introduces a dipole moment and alters the hydrogen bonding capabilities of the molecule.[5]

The addition of a chlorine atom at the 5-position further refines these properties. Chlorine is an electron-withdrawing group, which can influence the pKa of the indazole ring and its interactions with biological targets. Furthermore, the "magic chloro" effect in drug discovery often contributes to enhanced metabolic stability and increased binding affinity by promoting favorable hydrophobic interactions within the target protein's binding pocket.[1][2]

Key Advantages of this compound over Indole:

-

Enhanced Metabolic Stability: The indazole core is generally less susceptible to oxidative metabolism compared to the indole ring. The 5-chloro substitution can further block potential sites of metabolism.

-

Modulated Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can be fine-tuned to optimize cell permeability and oral bioavailability.

-

Improved Target Engagement: The altered electronic distribution and the potential for halogen bonding can lead to more potent and selective interactions with the target protein.

-

Scaffold for Diverse Functionalization: The indazole ring can be readily functionalized at various positions, allowing for the exploration of a broad chemical space.[6][7]

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro activity of representative this compound-containing compounds, primarily focusing on their role as kinase inhibitors in key cancer-related signaling pathways. Where available, data for analogous indole-containing compounds are included for direct comparison.

Table 1: Inhibition of PI3K/Akt/mTOR Pathway Kinases

| Compound ID | Scaffold Type | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay IC50 (µM) | Reference |

| GDC-0941 (Pictilisib) | 2-(1H-Indazol-4-yl)thieno[3,2-d]pyrimidine | PI3Kα | 3 | Multiple | Varies | Folkes et al., 2008 |

| Compound A | This compound derivative | PI3Kδ | 1 | MOLM-16 | Not Reported | [8] |

| Idelalisib (CAL-101) | Indole-based | PI3Kδ | 2.5 | Multiple | Varies | [8] |

Table 2: Inhibition of MAPK/ERK Pathway Kinases

| Compound ID | Scaffold Type | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay IC50 (µM) | Reference |

| Compound 3 | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | MAPK1 | Not Reported | Not Reported | Not Reported | [9] |

| Compound 4 | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | MAPK1 | Not Reported | Not Reported | Not Reported | [9] |

| Axitinib | Indazole-based | VEGFR2 | 0.2 | Multiple | Varies | [10] |

| Pazopanib | Indazole-based | VEGFR2 | 30 | Multiple | Varies | [10] |

Table 3: Antiproliferative Activity in Cancer Cell Lines

| Compound ID | Scaffold Type | Cell Line | GI50/IC50 (µM) | Assay Type | Reference |

| Compound 6o | 1H-Indazole-3-amine derivative | K562 | 5.15 | MTT | [11] |

| 5-Fluorouracil | Pyrimidine analogue | K562 | 7.82 | MTT | [11] |

| Compound 5k | 1H-Indazole-3-amine derivative | Hep-G2 | 3.32 | MTT | [11] |

| Compound 109 | 1H-Indazole derivative | H1975 (NSCLC) | Not Reported | Not Reported | [6] |

| Compound C05 | Indazole-based PLK4 inhibitor | IMR-32 | 0.948 | Not Reported | [12] |

| Compound C05 | Indazole-based PLK4 inhibitor | MCF-7 | 0.979 | Not Reported | [12] |

| Compound C05 | Indazole-based PLK4 inhibitor | H460 | 1.679 | Not Reported | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route to 5-substituted-1H-indazol-3-amine derivatives involves a multi-step process starting from a commercially available substituted benzonitrile.

Example Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine (Intermediate for further derivatization) [11]

-

Reaction Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (80%, excess).

-

Reaction Conditions: Reflux the reaction mixture for 20-30 minutes.

-

Work-up and Purification: After cooling, the product typically precipitates. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 5-bromo-1H-indazol-3-amine. This intermediate can then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce various substituents at the 5-position.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant kinase (e.g., PI3Kα, MAPK1)

-

Kinase substrate (e.g., specific peptide or lipid)

-

ATP

-

Test compounds (e.g., this compound derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure: [9][13][14][15][16]

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing kinase buffer, the specific kinase, its substrate, and ATP.

-

Add the test compound at various concentrations to the wells of the assay plate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the kinase reaction by adding the kinase reaction mixture to the wells.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., K562, Hep-G2)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure: [10][16][17][18][19]

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-cell control) from all readings.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the GI50 or IC50 value by plotting the percentage of viability against the compound concentration.

-

Mandatory Visualizations

Signaling Pathways

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Caption: MAPK/ERK signaling pathway and points of inhibition.

Experimental Workflows

Caption: General synthesis workflow for 5-substituted indazoles.

Caption: Workflow for in vitro kinase IC50 determination.

Conclusion

This compound has firmly established its position as a valuable bioisostere of indole in contemporary drug discovery. Its unique physicochemical properties, conferred by the indazole core and the 5-chloro substituent, offer medicinal chemists a powerful tool to overcome challenges associated with metabolic instability, target selectivity, and overall drug-like properties. The successful application of this scaffold in the development of potent kinase inhibitors targeting critical cancer signaling pathways, such as PI3K/Akt/mTOR and MAPK/ERK, underscores its significance. This technical guide has provided a comprehensive overview of the rationale behind its use, comparative biological data, detailed experimental protocols, and visual representations of its mechanism of action. As our understanding of cancer biology deepens, the strategic deployment of the this compound moiety will undoubtedly continue to play a pivotal role in the design and development of the next generation of targeted therapeutics.

References

- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caribjscitech.com [caribjscitech.com]

- 8. Cytotoxicity Assay Protocol [protocols.io]

- 9. promega.com [promega.com]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 13. promega.com [promega.com]

- 14. ulab360.com [ulab360.com]

- 15. carnabio.com [carnabio.com]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. dojindo.com [dojindo.com]

In-Vitro Profile of 5-Chloro-1H-indazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of 5-Chloro-1H-indazole and its closely related analogs. Due to the limited availability of data specifically for this compound, this document collates information from studies on analogous compounds, particularly other chloro-substituted indazoles and the broader indazole derivative class, to provide a predictive profile and a foundation for future research. The guide details potential biological activities, experimental protocols for in-vitro assays, and relevant signaling pathways.

Executive Summary

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities including anti-inflammatory, anticancer, and enzyme inhibitory properties. This guide focuses on the in-vitro characteristics of this compound, a member of this family. While direct experimental data for this specific compound is sparse, this document extrapolates its potential activities based on studies of its isomers and other substituted indazoles. The subsequent sections will delve into its potential as an enzyme inhibitor and a cytotoxic agent, providing detailed experimental methodologies and visualizing the associated biological pathways.

Potential Biological Activities and In-Vitro Data

Based on the broader family of indazole derivatives, this compound is hypothesized to exhibit several key biological activities. The following tables summarize quantitative data from in-vitro studies on closely related indazole compounds to provide a comparative context.

Enzyme Inhibition

Indazole derivatives have been widely reported as potent enzyme inhibitors. A close structural isomer, 4-Chloro-1H-indazole, has been identified as a non-competitive inhibitor of tyrosinase and an inhibitor of lactoperoxidase. Other indazole derivatives have shown significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammation.

Table 1: Representative Enzyme Inhibition Data for Chloro-Indazole Derivatives and Analogs

| Compound | Target Enzyme | Assay Type | IC50 / Ki | Reference |

| 4-Chloro-1H-indazole | Tyrosinase | Spectrophotometric | Not specified | [1] |

| 4-Chloro-1H-indazole | Lactoperoxidase | Enzymatic Assay | Ki and inhibition type determined | [1] |

| Indazole Derivative 16 | COX-2 | In-vitro screening kit | IC50: 0.409 µM | [2][3] |

| 5-aminoindazole | COX-2 | Enzyme Immuno Assay (EIA) | IC50: 12.32 µM | [4] |

| 6-nitroindazole | COX-2 | Enzyme Immuno Assay (EIA) | IC50: 19.22 µM | [4] |

Note: The data presented is for analogous compounds and should be considered as indicative of the potential activity of this compound.

Cytotoxic Activity

The anticancer potential of indazole derivatives is a major area of investigation. In-vitro cytotoxicity assays on various cancer cell lines are standard for evaluating the antiproliferative effects of these compounds.

Table 2: Representative Cytotoxicity Data for Indazole Derivatives

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |

| Indazole-Curcumin Analog (3b) | WiDr (Colon Cancer) | MTT Assay | 27.20 | [5] |

| Indazole-Curcumin Analog (3b) | MCF-7 (Breast Cancer) | MTT Assay | > 45.97 | [5] |

| Indazole-Curcumin Analog (3d) | HeLa (Cervical Cancer) | MTT Assay | > 46.36 | [5] |

| 1H-indazole-3-amine Derivative (6o) | K562 (Leukemia) | MTT Assay | 5.15 | [6] |

| 1H-indazole-3-amine Derivative (5k) | Hep-G2 (Liver Cancer) | MTT Assay | 3.32 | [6] |

Note: The data presented is for various indazole derivatives and serves to illustrate the potential cytotoxic activity and the types of cancer cell lines that could be sensitive to this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings. The following sections outline protocols for key assays relevant to the potential activities of this compound.

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the tyrosinase enzyme, which is involved in melanin production.

-

Principle: The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product, spectrophotometrically at approximately 475 nm. A decrease in the rate of dopachrome formation in the presence of the test compound indicates inhibition.

-

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations. The final DMSO concentration should not exceed 1-2%.

-

In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound dilution to the appropriate wells (Test Wells).

-

Include control wells containing the enzyme and buffer without the inhibitor (Control Wells) and wells with the test compound and buffer but no enzyme (Test Blank Wells).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm in a kinetic mode for a specified duration (e.g., 20-30 minutes).[7][8]

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilization.

-

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa, A549)

-

This compound (Test Compound)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO or other solubilizing agent

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours to allow for attachment.[9]

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Treat the cells with different concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[9] Include untreated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 1-4 hours, allowing formazan crystals to form.[10]

-

Gently remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[9]

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined from the dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the potential mechanisms of action and experimental designs, the following diagrams are provided.

Conclusion and Future Directions

The preliminary in-vitro profile of this compound, extrapolated from data on its analogs, suggests it may possess valuable pharmacological activities, particularly in enzyme inhibition and cancer cell cytotoxicity. The experimental protocols and potential signaling pathways detailed in this guide offer a robust framework for initiating focused in-vitro research on this specific compound. Future studies should aim to generate direct experimental data for this compound to confirm these hypothesized activities and to determine its specific IC50 values against a panel of relevant enzymes and cancer cell lines. Such research will be crucial in uncovering the therapeutic potential of this and other related indazole derivatives.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Tyrosinase inhibition assay [bio-protocol.org]

- 9. researchtweet.com [researchtweet.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 5-Chloro-1H-indazole

Introduction

5-Chloro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry and drug development.[1] Its structure, an analog of indole, is found in a variety of pharmacologically active compounds, including kinase inhibitors used in oncology (e.g., Axitinib, Pazopanib) and antiemetic drugs (e.g., Granisetron).[2] The synthesis of substituted indazoles is therefore of significant interest to researchers in organic and pharmaceutical chemistry. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the diazotization and cyclization of 4-chloro-2-methylaniline.

Reaction Scheme

The synthesis proceeds in three main steps:

-

Acetylation: Protection of the amino group of 4-chloro-2-methylaniline using acetic anhydride.

-

Diazotization and Intramolecular Cyclization: Formation of a diazonium intermediate from the N-acetylated compound, followed by in-situ cyclization to form the N-acetylated indazole ring.

-

Hydrolysis: Removal of the acetyl protecting group under basic conditions to yield the final product, this compound.

Data Presentation: Reagents and Conditions

The following table summarizes the reagents, quantities, and reaction conditions for the synthesis of this compound starting from a 10g scale of 4-chloro-2-methylaniline.

| Step | Reagent | Role | MW ( g/mol ) | Amount (mmol) | Amount (g) | Amount (mL) | Conditions |

| 1 | 4-Chloro-2-methylaniline | Starting Material | 141.60 | 70.6 | 10.0 | - | - |

| 1 | Acetic Anhydride | Acetylating Agent | 102.09 | 211.8 | 21.6 | 20.0 | 0°C to 25°C, 1 hr |

| 1 | Potassium Acetate | Base | 98.14 | 84.7 | 8.3 | - | 0°C |

| 1 | Chloroform | Solvent | 119.38 | - | - | 120 | 0°C to 60°C |

| 2 | Isoamyl Nitrite | Diazotizing Agent | 117.15 | 141.2 | 16.5 | 18.9 | 60°C, Overnight |

| 3 | Lithium Hydroxide (LiOH) | Hydrolysis Agent | 23.95 | 494.2 | 11.8 | - | 0°C, 3 hrs |

| 3 | Tetrahydrofuran (THF) | Co-solvent | 72.11 | - | - | 150 | 0°C |

| 3 | Water | Solvent/Quench | 18.02 | - | - | As needed | 0°C and Work-up |

| 4 | Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | - | - | ~400 | Work-up |

| 4 | Magnesium Sulfate (MgSO₄) | Drying Agent | 120.37 | - | As needed | - | Work-up |

Experimental Protocol

Materials and Equipment:

-

250 mL three-neck round-bottomed flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

Step 1: Acetylation of 4-Chloro-2-methylaniline

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 4-chloro-2-methylaniline (10.0 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).[3]

-

Cool the mixture to 0°C using an ice bath while stirring.

-

Slowly add acetic anhydride (20.0 mL, 211.8 mmol) dropwise to the cooled mixture over approximately 5 minutes. An exothermic reaction will occur.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 25°C) and stir for 1 hour.[3]

Step 2: Diazotization and Cyclization

-

Heat the reaction mixture from Step 1 to 60°C using a heating mantle.

-

Once the temperature is stable, add isoamyl nitrite (18.9 mL, 141 mmol) to the flask.[3]

-

Maintain the reaction at 60°C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Hydrolysis to this compound

-

After the reaction is complete (as indicated by TLC), cool the flask to room temperature.

-

Add water (75 mL) and tetrahydrofuran (THF, 150 mL) to the flask and cool the mixture to 0°C in an ice bath.[3]

-

Carefully add lithium hydroxide (11.8 g, 494.2 mmol) in portions to the cooled mixture.

-

Continue stirring the reaction at 0°C for 3 hours to ensure complete hydrolysis of the acetyl group.[3]

Step 4: Work-up and Purification

-

Add 200 mL of water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).[3]

-

Combine the organic layers.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a solid.

Visualization of Experimental Workflow

References

The Versatility of 5-Chloro-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals